Methyl Flufenpyr
CAS No.:
Cat. No.: VC18004838
Molecular Formula: C15H11ClF4N2O4
Molecular Weight: 394.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClF4N2O4 |
|---|---|
| Molecular Weight | 394.70 g/mol |
| IUPAC Name | methyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate |
| Standard InChI | InChI=1S/C15H11ClF4N2O4/c1-7-8(15(18,19)20)5-21-22(14(7)24)11-4-12(9(16)3-10(11)17)26-6-13(23)25-2/h3-5H,6H2,1-2H3 |
| Standard InChI Key | UCXSELQUTMGPDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)OC)C(F)(F)F |
Introduction
Chemical and Physical Properties
Structural Characteristics
Methyl Flufenpyr has the molecular formula C₁₅H₁₁ClF₄N₂O₄ and a molecular weight of 394.70 g/mol . The structure includes:
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A 2-chloro-4-fluoro-5-substituted phenoxyacetic acid backbone.
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A methyl ester group at the acetic acid position.
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A 5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl substituent .
Physicochemical Data
The compound exhibits low volatility and moderate lipophilicity, favoring adsorption to soil organic matter .
Synthesis and Manufacturing
Methyl Flufenpyr is synthesized via a multi-step process:
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Condensation: Reaction of 2-chloro-4-fluoro-5-nitrophenol with methyl bromoacetate to form the phenoxyacetic ester.
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Cyclization: Introduction of the pyridazinone ring through nucleophilic substitution with 5-methyl-4-trifluoromethylpyridazin-6-one .
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Purification: Crystallization or chromatography to isolate the final product .
Key intermediates include S-3153 acid ([2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethylpyridazin-1-yl)phenoxy]acetic acid), which is esterified to yield the methyl derivative .
Mechanism of Action
Methyl Flufenpyr inhibits protoporphyrinogen oxidase (PPO), an enzyme critical in the chlorophyll biosynthesis pathway . This inhibition leads to:
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Accumulation of protoporphyrinogen IX, a photosensitizing agent.
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Light-dependent oxidative damage to cellular membranes.
Target Weeds: Broadleaf species such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (lambsquarters) .
Agricultural Applications
Registered Uses
| Crop | Application Rate (g/ha) | Target Weeds |
|---|---|---|
| Field Corn | 150–300 | Velvetleaf, Common Ragweed |
| Soybeans | 200–400 | Morning Glory, Pigweed |
| Sugarcane | 250–500 | Bermuda Grass, Nutsedge |
Resistance Management
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Rotational Strategy: Combine with herbicides from different MoA classes (e.g., ALS inhibitors) .
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Tank Mixes: Compatible with atrazine and glyphosate for enhanced spectrum control .
Toxicological Profile
Acute Toxicity (Rat Models)
Chronic Effects
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NOAEL (90-day rat study): 1,434 mg/kg/day (males), 1,591 mg/kg/day (females) .
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Metabolism: Rapidly hydrolyzed to S-3153 acid, which is excreted via urine (72%) and feces (30%) within 48 hours .
Ecotoxicology
| Organism | EC₅₀/LC₅₀ | Source |
|---|---|---|
| Daphnia magna | 4.2 mg/L (48h) | |
| Oncorhynchus mykiss | 1.8 mg/L (96h) | |
| Apis mellifera | >100 μg/bee (contact) |
Environmental Fate
Soil Persistence
Water Systems
Comparison with Analogous Herbicides
| Compound | MoA Class | LogP | Soil Half-life (Days) |
|---|---|---|---|
| Methyl Flufenpyr | PPO Inhibitor | 3.29 | 14–21 |
| Fluroxypyr | Synthetic Auxin | 2.99 | 7–10 |
| Mesotrione | HPPD Inhibitor | 0.91 | 5–7 |
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